8-Methyleugenitol

Overview

Description

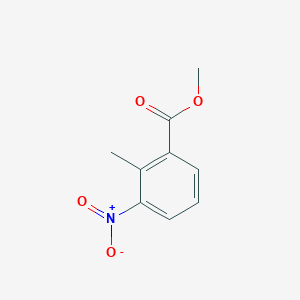

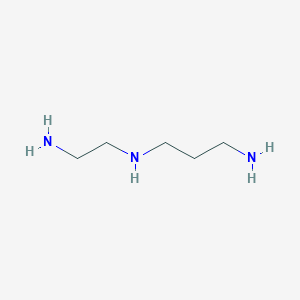

5,7-Dihydroxy-2,6,8-trimethylchromone is a member of chromones.

Scientific Research Applications

Structural Analysis and Isolation

Isolation from Natural Sources : The compound 5,7-Dihydroxy-3,6,8-trimethoxyflavone, closely related to 5,7-Dihydroxy-2,6,8-trimethylchromone, was isolated from Ainsliaea henryi. It exhibits an intramolecular hydrogen bond and forms hydrogen-bonded chains in its crystal structure (Xiong et al., 2009).

New Chromone Derivatives : Research identified a new chromone, named 5,6-dihydroxy-2-methylchromone, along with several flavonoids from Ficus lyrata. These compounds have unique chemical structures established through spectral evidence (Basudan et al., 2005).

Biological and Pharmacological Properties

Cytotoxic Activity : A study on 5,7-dihydroxy-6-geranylchromone, a variant of the compound, showed cytotoxicity using a plant cell model. This could have implications in understanding the toxic effects of similar compounds in biological systems (Šmejkal et al., 2008).

Anti-Inflammatory Properties : Research on tetrahydro-2-(2-phenylethyl)chromones, a class including similar structures, revealed their anti-inflammatory activities, showing potential therapeutic applications (Yu et al., 2020).

Metabolic Studies

- Human Intestinal Bacterium Metabolism : A study explored the metabolism of polymethoxyflavones, similar in structure to 5,7-Dihydroxy-2,6,8-trimethylchromone, by human intestinal bacterium Blautia sp. MRG-PMF1. This research is crucial for understanding how such compounds are processed in the human body (Kim, Kim, & Han, 2014).

Chemical Synthesis and Characterization

Synthetic Approaches : Research on the synthesis of various flavones and chromones, including methods for synthesizing 5,7-dihydroxyflavones, provides insight into the chemical manipulation and potential pharmaceutical applications of these compounds (Horie et al., 1995).

Isotopic Labeling for Pharmacokinetic Studies : The synthesis of isotopically labeled derivatives of similar compounds has been described, which is important for pharmacokinetic studies and understanding the drug action of related compounds (Minami, 1981).

Pharmacokinetics and Detection Methods

- Development of Detection Protocols : A study developed reversed-phase high-performance liquid chromatography methods for quantifying isomeric flavones, which can be applied to compounds like 5,7-Dihydroxy-2,6,8-trimethylchromone for pharmacokinetic studies (Whitted et al., 2015).

Neuroprotective Effects

- Neuroprotection in Cell Models : Research demonstrated the neuroprotective effect of 5,7-Dihydroxychromone against oxidative stress and apoptosis in SH-SY5Y cells. This study highlights its potential in neurodegenerative disease therapy (Kim et al., 2015).

Properties

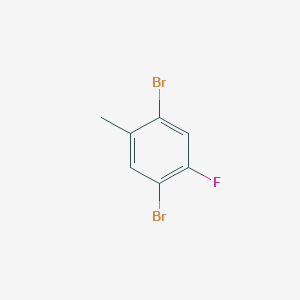

IUPAC Name |

5,7-dihydroxy-2,6,8-trimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-4-8(13)9-11(15)6(2)10(14)7(3)12(9)16-5/h4,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNMTIVRLHXQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961900 | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41682-21-7 | |

| Record name | 8-Methyleugenitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has 8-methyleugenitol been isolated from any plant sources?

A2: Yes, this compound has been identified in several plant species. It was found as a constituent of Selaginella siamensis Hieron [], highlighting its presence in traditional medicinal plants. Additionally, a study by [] reported its isolation from Selaginella tamariscina, further confirming its occurrence in nature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B145440.png)

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)

![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)